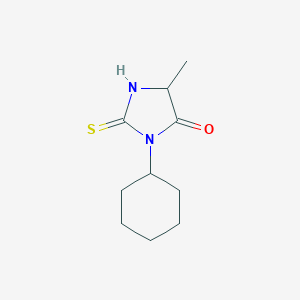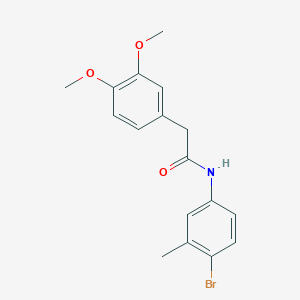
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of thiosemicarbazide with cyclohexanone and ethyl chloroacetate in the presence of fused sodium acetate . The reaction is carried out under reflux conditions in ethanol for several hours. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.
Scientific Research Applications
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antitumor properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds such as:
2-Thioxo-imidazolidin-4-one: This compound has similar antimicrobial properties but lacks the cyclohexyl and methyl groups, which may affect its biological activity.
5-Methyl-2-thioxo-imidazolidin-4-one: This compound is structurally similar but does not have the cyclohexyl group, which may influence its pharmacological properties.
3-Cyclohexyl-2-thioxo-imidazolidin-4-one: This compound is similar but lacks the methyl group, which may alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,14) |
InChI Key |
JCILMALLRINMLU-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=S)N1)C2CCCCC2 |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2CCCCC2 |
solubility |
31.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B326656.png)

![N-{2-[(2-allyl-1-naphthyl)oxy]ethyl}-N,N-dimethylamine](/img/structure/B326661.png)
![(4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B326662.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B326663.png)
![N-[2-oxo-1-phenyl-2-({5-[(propylamino)sulfonyl]-1-naphthyl}amino)ethyl]benzamide](/img/structure/B326665.png)
![N-{5-[(methylamino)sulfonyl]-1-naphthyl}-2-phenyl-2-{[(phenylacetyl)oxy]amino}acetamide](/img/structure/B326666.png)
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-4,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326668.png)
![10,10-dimethyl-10a-[2-(9-methyl-9H-carbazol-2-yl)vinyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326669.png)
![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
![1-Chloro-3-[[5-[(3-chloro-2-hydroxypropyl)amino]naphthalen-1-yl]amino]propan-2-ol](/img/structure/B326674.png)
![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-isopropoxy-2-propanol](/img/structure/B326675.png)
